molecular formula C21H25N3O2S B2872717 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207023-67-3

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Numéro de catalogue B2872717
Numéro CAS: 1207023-67-3
Poids moléculaire: 383.51
Clé InChI: FJEJDYTWHFIZDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a urea derivative, which contains a cyclohexyl group, a thiophene-2-carbonyl group, and a tetrahydroisoquinolin-7-yl group. Urea derivatives are known for their wide range of biological activities, including anticancer effects . The presence of the thiophene and tetrahydroisoquinoline moieties could also contribute to its biological activity.


Chemical Reactions Analysis

As a urea derivative, this compound could undergo reactions typical of ureas, such as hydrolysis under acidic or alkaline conditions. The thiophene and tetrahydroisoquinoline rings could also participate in various reactions depending on the conditions .

Applications De Recherche Scientifique

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent. The design and synthesis of derivatives of this compound have shown promising results in inhibiting cancer cell growth. Specifically, certain derivatives have demonstrated antiproliferative activities against cancer cell lines such as HT-29 and A549, comparable to the reference drug sorafenib . These findings suggest that the compound could serve as a scaffold for developing new anticancer drugs.

Apoptosis Induction

One of the derivatives of this compound has been found to induce apoptosis in HT-29 cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it helps to eliminate cancer cells. The ability to induce apoptosis makes this compound a valuable candidate for further research in cancer therapeutics .

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been associated with causing cell cycle arrest at the G0/G1 phase in HT-29 cells. Cell cycle arrest prevents cancer cells from dividing and proliferating, which is another desirable effect in cancer treatment strategies .

Molecular Docking Studies

Molecular docking studies have revealed that certain derivatives of this compound can bind well to the active site of the VEGFR2 receptor. VEGFR2 is involved in tumor angiogenesis, and its inhibition is a targeted approach to prevent the growth of new blood vessels that feed tumors .

Hybrid Pharmacophore Approach

The compound has been used in a hybrid pharmacophore approach to design new drug candidates. This strategy combines two or more distinct pharmacophore subunits present in known bioactive derivatives, aiming to improve efficacy and reduce undesired properties like drug resistance and side effects .

Multi-target Interaction

Derivatives of this compound have the capacity to interact with multiple targets simultaneously. This multi-target interaction is beneficial in the development of drugs with improved efficacy and reduced risk of drug-drug interactions .

Optimization of Anticancer Agents

The compound serves as a promising scaffold amenable to optimization for the development of new anticancer agents. Through structural modifications and optimization, more potent and selective drugs can be developed based on this compound .

Research Tool in Medicinal Chemistry

Lastly, this compound and its derivatives can be used as research tools in medicinal chemistry to understand the interaction between small molecules and biological targets. This can provide insights into the design of more effective and selective therapeutic agents .

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and biological activity in more detail. Potential applications in medicine, particularly as an anticancer agent, could be explored .

Propriétés

IUPAC Name

1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJDYTWHFIZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.